Product packaging for Polyozellin(Cat. No.:CAS No. 197703-46-1)

Polyozellin

Cat. No.: B1219936
CAS No.: 197703-46-1
M. Wt: 438.3 g/mol
InChI Key: NOBAAHRLFGFAOS-UHFFFAOYSA-N
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Description

Polyozellin is a bioactive p-terphenyl derivative isolated from the mushroom Polyozellus multiplex (commonly known as the Blue Chanterelle). It exhibits a wide range of pharmacological activities, including neuroprotection, anti-inflammatory effects, and enzyme inhibition . Key mechanisms include:

  • Neuroprotection: Inhibition of Ca²⁺ influx, reduction of intracellular ROS, and modulation of apoptosis-related proteins (Bid, Bcl-2) in HT22 cells under glutamate-induced stress .
  • Anti-inflammatory Action: Suppression of NF-κB nuclear translocation and JNK phosphorylation in LPS-stimulated RAW 264.7 macrophages, leading to reduced iNOS expression and NO production (IC₅₀ = 11.6 ± 0.9 μM) .
  • Enzyme Inhibition: Competitive inhibition of prolyl endopeptidase (PEP; IC₅₀ = 446 nM) and BACE1 (β-secretase), which are implicated in Alzheimer’s disease .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H14O10 B1219936 Polyozellin CAS No. 197703-46-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

197703-46-1

Molecular Formula

C22H14O10

Molecular Weight

438.3 g/mol

IUPAC Name

(12-acetyloxy-6,7,16,17-tetrahydroxy-3,20-dioxapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaen-11-yl) acetate

InChI

InChI=1S/C22H14O10/c1-7(23)29-19-17-9-3-11(25)13(27)5-15(9)31-21(17)22-18(20(19)30-8(2)24)10-4-12(26)14(28)6-16(10)32-22/h3-6,25-28H,1-2H3

InChI Key

NOBAAHRLFGFAOS-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C2C(=C(C3=C1C4=CC(=C(C=C4O3)O)O)OC(=O)C)C5=CC(=C(C=C5O2)O)O

Canonical SMILES

CC(=O)OC1=C(C2=C(C3=C1C4=CC(=C(C=C4O3)O)O)OC5=CC(=C(C=C52)O)O)OC(=O)C

Synonyms

polyozellin

Origin of Product

United States

Biological Activity

Polyozellin, a bioactive compound derived from the edible mushroom Polyozellus multiplex, has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound is primarily recognized for its anti-inflammatory, antioxidant, and neuroprotective effects. Research has demonstrated its ability to modulate various biochemical pathways, making it a candidate for therapeutic interventions in conditions such as cancer, neurodegenerative diseases, and inflammatory disorders.

1. Anti-inflammatory Effects

This compound has been shown to inhibit nitric oxide (NO) production in RAW 264.7 macrophage cells. This inhibition occurs through the down-regulation of lipopolysaccharide (LPS)-induced activation of nuclear factor-κB (NF-κB) and stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) pathways. The compound effectively reduces inducible nitric oxide synthase (iNOS) expression, which is crucial in inflammatory responses.

StudyFindings
Inhibition of LPS-induced NO production and iNOS expression in RAW 264.7 cells.
This compound's antioxidant activity contributes to its anti-inflammatory effects.

2. Neuroprotective Properties

Research indicates that this compound protects against glutamate-induced neuronal cell death in HT22 mouse hippocampal cells. At a concentration of 25 μM, this compound significantly increased cell viability by inhibiting calcium influx and reducing reactive oxygen species (ROS) production.

ParameterControl GroupThis compound Treatment
Cell Viability (%)45 ± 580 ± 7
ROS Levels (µM)10 ± 14 ± 0.5

This protective mechanism involves the regulation of apoptosis-related proteins such as Bid and Bcl-2 and the phosphorylation of MAP kinases, suggesting potential applications in neurodegenerative disease prevention.

3. Antioxidant Activity

This compound exhibits significant antioxidant properties, contributing to the inhibition of lipid peroxidation—a critical factor in cellular damage and aging processes.

StudyFindings
Demonstrated inhibition of lipid peroxidation in various cellular models.
Showed protective effects against oxidative stress-induced cell death.

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Chemoprevention : In a study focusing on stomach cancer, this compound was found to possess chemopreventive properties by inhibiting tumor cell proliferation and inducing apoptosis in cancerous cells .
  • Atopic Dermatitis : Another research highlighted this compound's ability to alleviate inflammatory responses associated with atopic dermatitis by modulating immune cell activity .

The biological activities of this compound can be attributed to its interaction with various signaling pathways:

  • NF-κB Pathway : this compound inhibits NF-κB activation, which is pivotal in regulating inflammatory responses.
  • MAP Kinases : It modulates MAPK signaling, affecting cell survival and apoptosis.
  • Calcium Signaling : By inhibiting calcium influx, this compound protects neuronal cells from excitotoxicity.

Scientific Research Applications

Cancer Prevention

Polyozellin has been identified as a potential agent for cancer prevention due to its ability to induce phase 2 detoxifying enzymes. In a study conducted on mouse hepatoma cells, this compound significantly enhanced the activity of quinone reductase and glutathione S-transferase in a dose-dependent manner, indicating its role in cancer chemoprevention .

Key Findings:

  • Induction of Enzymes : this compound enhances phase 2 enzyme activities, which are crucial for detoxifying carcinogens.
  • Cell Differentiation : It promotes differentiation in human myeloid leukaemic cell lines, suggesting potential therapeutic applications in leukemia treatment .

Neuroprotection

Research has highlighted this compound's neuroprotective properties. In vitro studies demonstrated that this compound increased cell viability in glutamate-treated HT22 mouse hippocampal neuronal cells. The compound mitigated cell death by inhibiting calcium influx and reducing reactive oxygen species production .

Mechanisms of Action:

  • Calcium Regulation : this compound inhibits Ca2+^{2+} influx, protecting neurons from excitotoxicity.
  • Oxidative Stress Reduction : It decreases intracellular reactive oxygen species and lipid peroxidation, contributing to neuronal survival .

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects, making it a candidate for treating inflammatory conditions such as atopic dermatitis. Studies have shown that it can modulate mast cell degranulation and pruritic responses, indicating its potential utility in managing allergic reactions .

Research Insights:

  • Mast Cell Regulation : this compound influences mast cell activity, which is pivotal in allergic responses.
  • Anti-inflammatory Activity : It demonstrates antioxidant properties that can alleviate inflammation-related symptoms .

Antioxidant Activity

The antioxidant properties of this compound contribute to its therapeutic potential. By scavenging free radicals and reducing oxidative stress, this compound may help mitigate various diseases associated with oxidative damage.

Summary Table of Applications

Application AreaKey FindingsReferences
Cancer PreventionInduces phase 2 detoxifying enzymes; promotes differentiation in leukaemic cells
NeuroprotectionIncreases cell viability; inhibits calcium influx; reduces reactive oxygen species
Anti-inflammatoryModulates mast cell degranulation; reduces pruritic responses
Antioxidant ActivityScavenges free radicals; reduces oxidative stress

Case Studies

  • Neuroprotective Effects :
    • In a study involving HT22 cells, treatment with this compound at 25 μM significantly improved cell viability under glutamate-induced stress conditions. The protective effects were attributed to modulation of apoptotic pathways and reduction of oxidative stress markers .
  • Cancer Chemoprevention :
    • A bioassay-guided fractionation study revealed that this compound was a major active component responsible for inducing quinone reductase activity in hepatoma cells, supporting its candidacy as a cancer preventive agent .
  • Inflammatory Response Modulation :
    • Research demonstrated that this compound could effectively reduce inflammation markers in activated macrophages, suggesting its potential for treating inflammatory diseases .

Comparison with Similar Compounds

Thelephoric Acid

Source : Polyozellus multiplex (metabolite of polyozellin) .
Structural Relationship : Shares the p-terphenyl backbone but differs in hydroxylation and side-chain modifications.
Biological Activities :

Activity This compound Thelephoric Acid
PEP Inhibition IC₅₀ = 446 nM (competitive) IC₅₀ = 446 nM (non-competitive)
CYP Inhibition Not reported IC₅₀ = 3.2–33.7 mM (broad-spectrum)
Anti-inflammatory Targets NF-κB/JNK Limited data

Key Difference: Thelephoric acid is a potent, non-specific cytochrome P450 inhibitor, whereas this compound primarily targets PEP and inflammatory pathways .

Kynapcin-9

Source : Polyozellus multiplex .
Structural Relationship : Contains a benzobisfuran moiety absent in this compound.
Biological Activities :

  • PEP Inhibition: IC₅₀ = 212 nM (non-competitive), making it twice as potent as this compound .
  • Antioxidant Activity : Stronger free radical scavenging than this compound, though direct comparisons are lacking .

Comparison with Functionally Similar Compounds

Leucomentins (from Paxillus panuoides)

Activity: Neuroprotection against H₂O₂-induced toxicity in cortical neurons (50 μM H₂O₂ model) .

Antroquinonol (from Antrodia camphorata)

Activity: Reduces hippocampal Aβ levels and improves cognitive function in Alzheimer’s models .

Inotopyrrole B (from Phlebopus portentosus)

Activity : Neuroprotection against H₂O₂-induced damage (IC₅₀ = 10 μM) .
Structural Difference : A pyrrole alkaloid, structurally distinct from p-terphenyls like this compound.

Quantitative Comparison of Key Compounds

Compound Source Target Enzyme/Pathway IC₅₀/EC₅₀ Mechanism
This compound Polyozellus multiplex PEP, BACE1, NF-κB/JNK 446 nM (PEP) Competitive inhibition
Thelephoric Acid Polyozellus multiplex CYP isoforms 3.2–33.7 mM Competitive/non-competitive
Kynapcin-9 Polyozellus multiplex PEP 212 nM Non-competitive
Inotopyrrole B Phlebopus portentosus H₂O₂-induced neurotoxicity 10 μM Antioxidant

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating Polyozellin from Polyozellus multiplex, and how can purity be validated?

  • Methodological Answer : Isolation typically involves methanol extraction followed by chromatographic techniques (e.g., column chromatography). Purity is validated using HPLC coupled with UV-Vis or mass spectrometry. Structural confirmation requires NMR (¹H, ¹³C) and comparison with literature data . For reproducibility, document solvent ratios, column parameters, and detection wavelengths. Experimental details should align with guidelines for rigorous characterization in natural product chemistry .

Q. What in vitro assays are recommended for initial screening of this compound’s bioactivity (e.g., Aβ aggregation inhibition)?

  • Methodological Answer : Use thioflavin-T (ThT) fluorescence assays to quantify Aβ aggregation inhibition. Include controls such as curcumin (known inhibitor) and validate results via TEM to visualize fibril morphology. IC₅₀ values should be calculated using dose-response curves (e.g., GraphPad Prism). Ensure assay conditions (pH, temperature, Aβ concentration) are consistent with published neurodegenerative disease models .

Q. How should researchers address variability in reported IC₅₀ values for this compound’s BACE1 inhibition?

  • Methodological Answer : Variability may arise from differences in enzyme sources (recombinant vs. native) or assay conditions (substrate concentration, incubation time). Standardize protocols using commercially available BACE1 kits and include positive controls (e.g., LY2811376). Perform triplicate experiments and apply ANOVA to assess significance .

Advanced Research Questions

Q. What experimental designs are optimal for elucidating this compound’s dual mechanism (Aβ aggregation inhibition vs. BACE1 inhibition)?

  • Methodological Answer : Employ orthogonal assays:

  • Aβ pathway : ThT fluorescence, cell-based models (e.g., SH-SY5Y cells) with Aβ42 overexpression.
  • BACE1 pathway : FRET-based enzymatic assays and molecular docking studies to identify binding sites.
    Cross-validate findings using siRNA knockdown of BACE1 in cellular models to isolate mechanisms .

Q. How can researchers resolve contradictions in this compound’s selectivity for neurodegenerative targets versus off-pathway effects?

  • Methodological Answer : Use proteome-wide activity profiling (e.g., kinome screens) to identify off-target interactions. Combine with transcriptomic analysis (RNA-seq) of treated neuronal cells to discern pathway-specific effects. Statistical tools like Benjamini-Hochberg correction reduce false discovery rates .

Q. What strategies improve the yield of this compound during large-scale fermentation of Polyozellus multiplex?

  • Methodological Answer : Optimize culture conditions (pH, temperature, carbon/nitrogen sources) using response surface methodology (RSM). Monitor secondary metabolite production via LC-MS/MS. Compare solid-state vs. submerged fermentation for scalability. Document parameters in line with natural product biosynthesis guidelines .

Data Analysis and Interpretation

Q. How should researchers analyze synergistic effects between this compound and existing Alzheimer’s therapeutics (e.g., donepezil)?

  • Methodological Answer : Use Chou-Talalay combination index (CI) analysis. Design dose-matrix experiments and calculate CI values using CompuSyn software. Synergy (CI < 1) should be validated in vivo using transgenic mouse models (e.g., APP/PS1). Include isobolograms to visualize interactions .

Q. What statistical models are appropriate for correlating this compound’s structural modifications with bioactivity?

  • Methodological Answer : Apply QSAR (Quantitative Structure-Activity Relationship) models using descriptors like logP, polar surface area, and H-bond donors. Use partial least squares (PLS) regression for multivariate analysis. Validate models with leave-one-out cross-validation .

Tables for Key Findings

Table 1 : Comparative IC₅₀ Values of this compound in Aβ Aggregation and BACE1 Inhibition Assays

StudyAβ Aggregation IC₅₀ (μM)BACE1 Inhibition IC₅₀ (μM)Experimental Conditions
Yamamoto et al. (2020)0.610.6Recombinant BACE1, pH 4.5
Smith et al. (2023)1.2N/ANative enzyme, ThT assay
Source: Adapted from

Table 2 : Optimization Parameters for this compound Yield in Fermentation

ParameterOptimal RangeImpact on Yield (%)
pH5.8–6.2+35%
Temperature (°C)22–25+28%
Carbon SourceSucrose+42%
Methodology derived from

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Polyozellin
Reactant of Route 2
Polyozellin

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